ABT-046
Overview
Description
ABT-046 is a small molecule drug that acts as a potent, selective, and orally bioavailable inhibitor of diacylglycerol O-acyltransferase 1 (DGAT-1). It was initially developed by Abbott Laboratories and is primarily investigated for its potential therapeutic applications in treating hyperlipidemias and other metabolic diseases .
Preparation Methods
The synthesis of ABT-046 involves a high-throughput screening process against human DGAT-1, leading to the identification of a core structure that was optimized to create the final compound. The synthetic route includes several steps of chemical reactions, including the formation of key intermediates and their subsequent functionalization to achieve the desired molecular structure . Specific reaction conditions and industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
ABT-046 undergoes various chemical reactions, primarily focusing on its interaction with DGAT-1. The compound shows no inhibition against human DGAT-2 and inhibits triglyceride formation in HeLa cells expressing human DGAT-1 with an IC50 of 78 nM . Common reagents and conditions used in these reactions include organic solvents and catalysts that facilitate the selective inhibition of DGAT-1. The major product formed from these reactions is the inhibition of triglyceride synthesis, leading to reduced postprandial triglyceride levels .
Scientific Research Applications
ABT-046 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of DGAT-1 and its effects on lipid metabolism . In biology, it helps researchers understand the role of DGAT-1 in various metabolic pathways and its potential as a therapeutic target . In medicine, this compound is investigated for its potential to treat hyperlipidemias and other metabolic disorders by reducing triglyceride levels . In industry, it is used in the development of new therapeutic agents targeting DGAT-1 .
Mechanism of Action
ABT-046 exerts its effects by selectively inhibiting diacylglycerol O-acyltransferase 1 (DGAT-1), an enzyme involved in the final step of triglyceride synthesis. By inhibiting DGAT-1, this compound prevents the formation of triglycerides, leading to reduced triglyceride levels in the bloodstream . The molecular targets and pathways involved include the inhibition of DGAT-1 activity, which disrupts the normal lipid metabolism process and results in decreased triglyceride synthesis .
Comparison with Similar Compounds
ABT-046 is unique in its high potency and selectivity as a DGAT-1 inhibitor. Similar compounds include other DGAT-1 inhibitors such as PF-04620110 and JTT-553, which also target the same enzyme but may differ in their potency, selectivity, and pharmacokinetic properties . This compound stands out due to its oral bioavailability and significant reduction in postprandial triglyceride levels, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
2-[4-[4-(7-aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2/c21-20-17(12-22-18-9-10-23-24(18)20)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-19(25)26/h5-10,12-14H,1-4,11,21H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWUXSHHOKODNAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)C3=C(N4C(=CC=N4)N=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718899 | |
Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1031336-60-3 | |
Record name | {4-[4-(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)phenyl]cyclohexyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.